Methyl [1,3'-biazetidine]-3-carboxylate
Description
Methyl [1,3'-biazetidine]-3-carboxylate is a bicyclic organic compound comprising two azetidine rings (four-membered nitrogen-containing heterocycles) connected at the 1- and 3'-positions, with a methyl ester group (-COOCH₃) at the 3-position of one azetidine ring. Azetidine derivatives are increasingly studied due to their balance of ring strain (enhancing reactivity) and stability, which can improve pharmacokinetic properties compared to larger heterocycles like piperidines.
For instance, 3,3-difluoro-1,3'-biazetidine (C₁₀H₂₀N₂, MW 168.28) highlights the role of fluorine in enhancing metabolic stability. The methyl ester group in the target compound likely improves solubility and serves as a synthetic handle for further functionalization.
Properties
CAS No. |
1131594-83-6 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 1-(azetidin-3-yl)azetidine-3-carboxylate |
InChI |
InChI=1S/C8H14N2O2/c1-12-8(11)6-4-10(5-6)7-2-9-3-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
IREUKINWQIFJHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C1)C2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1,3’-biazetidine]-3-carboxylate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for Methyl [1,3’-biazetidine]-3-carboxylate are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl [1,3’-biazetidine]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl [1,3’-biazetidine]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of Methyl [1,3’-biazetidine]-3-carboxylate involves its interaction with molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Bicyclic vs. Monocyclic Systems
- This compound features a bicyclic framework, which reduces conformational flexibility compared to monocyclic analogs like Methyl 3-methylazetidine-3-carboxylate HCl. This rigidity may enhance binding specificity in biological targets.
- 3,3-Difluoro-1,3'-biazetidine (C₁₀H₂₀N₂) shares the bicyclic core but lacks the ester group, limiting its utility in reactions requiring a carboxylate handle.
Substituent Effects
- Benzhydryl and Benzyl Groups: Methyl 1-benzhydrylazetidine-3-carboxylate (C₁₈H₁₉NO₂) incorporates a lipophilic benzhydryl group, which may improve membrane permeability but reduce aqueous solubility compared to the target compound.
- Fluorine and Methyl Substituents : Fluorinated derivatives (e.g., C₁₀H₁₂F₈N₂O₄, MW 376.21) exhibit enhanced electronegativity and metabolic stability, whereas methyl groups (e.g., in Methyl 3-methylazetidine-3-carboxylate HCl) modulate steric and electronic properties.
Functional Group Reactivity
- Methyl Esters : The methyl ester in the target compound and Methyl 3-methylazetidine-3-carboxylate HCl facilitates hydrolysis to carboxylic acids, a common strategy in prodrug design.
- Hydroxyl and Acetyl Groups: Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate (C₇H₁₃NO₃, MW 159.18) introduces a hydroxyl group, enabling hydrogen bonding—a feature absent in the target compound.
Biological Activity
Methyl [1,3'-biazetidine]-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.
Synthesis and Characterization
This compound can be synthesized through various methods involving the reaction of azetidine derivatives with carboxylic acids or their derivatives. The synthesis often employs techniques such as N-alkylation and cyclization to form the desired heterocyclic structure. Characterization is typically performed using spectroscopic methods including NMR, IR, and mass spectrometry to confirm the molecular structure and purity.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains. In a study examining various azetidine derivatives, compounds similar to this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 40 to 50 µg/mL for certain derivatives, indicating promising antibacterial potential compared to standard antibiotics like ceftriaxone .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2a | E. coli | 40 |
| 2b | S. aureus | 50 |
| 2c | C. albicans | 30 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that compounds containing the biazetidine structure exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were found to be significantly lower than those of standard chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 12.41 | Doxorubicin |
| HCT-116 | 9.71 | Doxorubicin |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, this compound has shown potential anti-inflammatory activity. Studies indicated that it could inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. The inhibition rates were comparable to those of established anti-inflammatory drugs like dexamethasone .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Efficacy : A case study involving MCF-7 cells demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis, suggesting a mechanism involving cell cycle arrest at the S phase.
- Antimicrobial Screening : In a comprehensive screening of azetidine derivatives against multiple bacterial strains, this compound exhibited superior activity against resistant strains of E. coli and S. aureus, indicating its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
